molecular formula C13H12INO3 B1371699 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone CAS No. 1192263-75-4

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone

Cat. No.: B1371699
CAS No.: 1192263-75-4
M. Wt: 357.14 g/mol
InChI Key: RLGVSLCYFXPQSD-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is a synthetic organic compound that belongs to the pyridinone family This compound is characterized by the presence of a benzyloxy group, a hydroxymethyl group, and an iodine atom attached to the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or a formaldehyde equivalent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Deiodinated compounds

    Substitution: Substituted pyridinone derivatives

Scientific Research Applications

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The benzyloxy group and the iodine atom can play crucial roles in its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-2-(hydroxymethyl)-4(1H)-pyridinone: Lacks the iodine atom, which may result in different reactivity and biological activity.

    5-(benzyloxy)-3-iodo-4(1H)-pyridinone: Lacks the hydroxymethyl group, which may affect its solubility and interaction with biological targets.

    2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone: Lacks the benzyloxy group, which may influence its chemical reactivity and biological properties.

Uniqueness

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is unique due to the presence of all three functional groups (benzyloxy, hydroxymethyl, and iodine) on the pyridinone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(hydroxymethyl)-3-iodo-5-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGVSLCYFXPQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=C(C2=O)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
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5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
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5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
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5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
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5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
Reactant of Route 6
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone

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